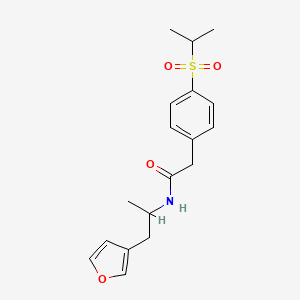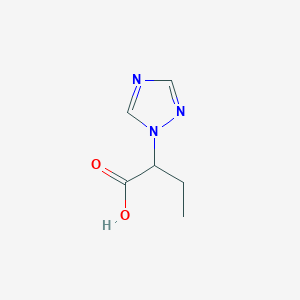
2-(1H-1,2,4-triazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a butanoic acid chain
Mechanism of Action
Target of Action
This compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities
Mode of Action
It’s known that triazole derivatives can interact with biological targets through the formation of hydrogen bonds and dipole-dipole interactions . The presence of the carboxylic acid group may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Triazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some triazole derivatives have been reported to exhibit cytotoxic activities against certain cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1H-1,2,4-triazol-1-yl)butanoic acid. For instance, the compound’s ionization state, which can be influenced by pH, may affect its absorption and distribution .
Preparation Methods
The synthesis of 2-(1H-1,2,4-triazol-1-yl)butanoic acid can be achieved through several routes. One common method involves the alkylation of 1,2,4-triazole with butanoic acid derivatives. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
2-(1H-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its triazole moiety.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.
2-(1H-1,2,4-triazol-1-yl)acetic acid: A similar compound with an acetic acid chain instead of a butanoic acid chain.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: A compound with a terephthalic acid moiety attached to the triazole ring. The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDUKJXMMUPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
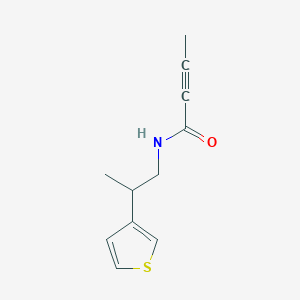
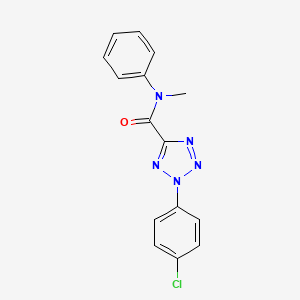
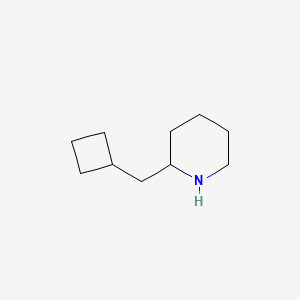

![1,3-bis[2-(methylsulfanyl)ethyl]urea](/img/structure/B2460025.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)
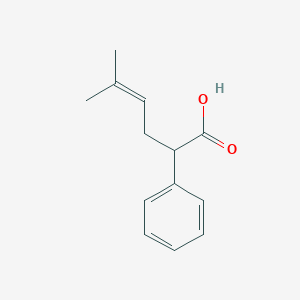

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)
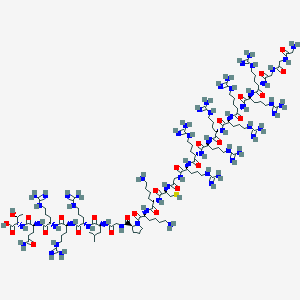
![ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2460037.png)
